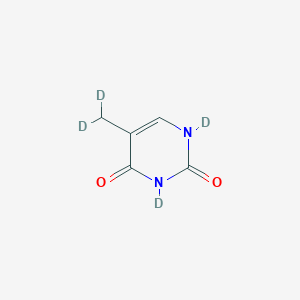

Thymine-d4

Overview

Description

Thymine-d4, also known as Thymine-methyl-d3-6-d, is a deuterium-labeled version of Thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . The empirical formula of Thymine-d4 is C5D4H2N2O2 .

Synthesis Analysis

Thymine-d4 is produced by the catabolism of thymidine via thymidine phosphorylase .Molecular Structure Analysis

The molecular formula of Thymine-d4 is C5H2D4N2O2 . The InChI string is1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D . The molecular weight is 130.14 g/mol . Chemical Reactions Analysis

Thymine-d4 is intended for use as an internal standard for the quantification of thymine by GC- or LC-MS .Physical And Chemical Properties Analysis

Thymine-d4 has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 130.068034422 g/mol . The topological polar surface area is 58.2 Ų .Scientific Research Applications

Cancer Research

Thymine-d4 can be a target for actions of 5-fluorouracil (5-FU) in cancer treatment, which is used to inhibit thymidylate synthase, an enzyme involved in DNA synthesis .

DNA Damage Studies

Thymine dimers are genomic lesions caused by crosslinking between two adjacent thymine bases, specifically induced by ultraviolet (UV) radiation. Thymine-d4 can be used to study these lesions and their effects on genomic integrity .

Quantification Standard

Thymine-d4 is intended for use as an internal standard for the quantification of thymine by GC- or LC-MS (Gas Chromatography or Liquid Chromatography-Mass Spectrometry), which are analytical methods used to separate and analyze compounds .

Mechanism of Action

Target of Action

Thymine-d4, a variant of thymine, is a pyrimidine base . It forms complementary base pairs with the purine adenine in DNA . Thymine-d4 is produced by the catabolism of thymidine via thymidine phosphorylase . It is replaced with uracil in RNA . The primary targets of Thymine-d4 are the enzymes involved in DNA synthesis and repair .

Mode of Action

Thymine-d4 interacts with its targets, the DNA synthesis and repair enzymes, to facilitate the process of DNA replication and repair . It is incorporated into the DNA structure during replication, replacing the regular thymine molecule . This incorporation can influence the DNA’s stability and the accuracy of replication and transcription processes .

Biochemical Pathways

Thymine-d4 is involved in the DNA synthesis and repair pathways . It plays a crucial role in the formation of DNA strands during replication. When incorporated into DNA, it can influence the function of enzymes involved in DNA repair mechanisms . The downstream effects of these pathways include the maintenance of genomic stability and the prevention of mutations .

Pharmacokinetics

It is metabolized via the catabolism of thymidine and is likely excreted through the kidneys .

Result of Action

The molecular effects of Thymine-d4 action include its incorporation into DNA, influencing the stability of the DNA structure and the accuracy of replication and transcription processes . On a cellular level, it can affect cell proliferation and differentiation by influencing the rate and fidelity of DNA synthesis .

Action Environment

The action, efficacy, and stability of Thymine-d4 can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of specific enzymes . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymine-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

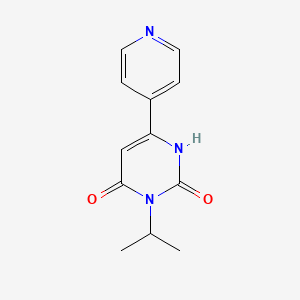

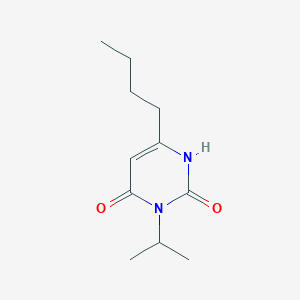

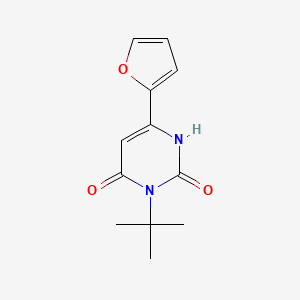

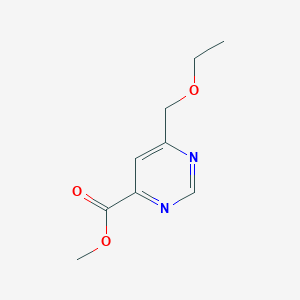

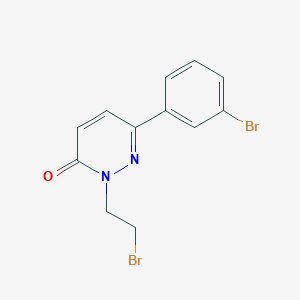

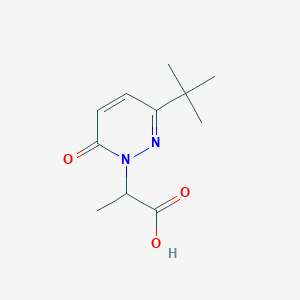

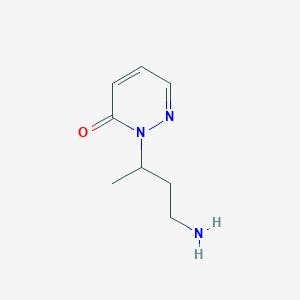

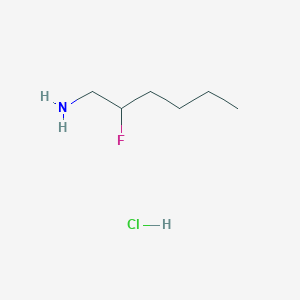

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)

![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)